MS1943 -

MS1943

Catalog Number: EVT-1535126
CAS Number:
Molecular Formula: C42H54N8O3
Molecular Weight: 718.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MS1943 is a potent and selective Enhancer of zeste homolog 2 (EZH2) degrader. [, , , ] EZH2 is a histone methyltransferase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and development. [, , , ] In several types of cancers, EZH2 is overexpressed and contributes to tumor growth and progression. [, , , ] MS1943 functions as a PROteolysis TArgeting Chimera (PROTAC), a novel class of small molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system. [, , , ]

Tazemetostat

  • Compound Description: Tazemetostat is a first-in-class, oral, small-molecule inhibitor of the enzymatic activity of EZH2 that is FDA-approved for the treatment of epithelioid sarcoma and certain follicular lymphoma subtypes. It acts by competitively binding to the SET domain of EZH2, thereby inhibiting its methyltransferase activity and reducing H3K27me3 levels [, , ].
  • Relevance: Tazemetostat serves as a direct comparator to MS1943 in multiple studies. While both compounds target EZH2, MS1943 acts as a selective degrader, leading to the depletion of EZH2 protein levels, while Tazemetostat primarily inhibits its enzymatic activity [, , ]. Several studies highlight that MS1943 exhibits a significantly greater inhibitory effect on lymphoma cell proliferation compared to Tazemetostat, suggesting its potential as a more effective therapeutic agent [, ].

Ibrutinib

  • Compound Description: Ibrutinib is a potent, first-in-class, oral inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue in the BTK active site, leading to sustained inhibition of BTK activity [, ]. This inhibition disrupts downstream signaling pathways crucial for B-cell receptor signaling, leading to the suppression of survival and proliferation of malignant B cells. Ibrutinib is currently approved for the treatment of various B-cell malignancies, including mantle cell lymphoma, chronic lymphocytic leukemia, and Waldenström macroglobulinemia.
  • Relevance: While not structurally related to MS1943, Ibrutinib is investigated in combination with MS1943 to assess their potential synergistic effects in treating B-cell lymphomas [, ]. Studies demonstrate that the combination of MS1943 and Ibrutinib leads to significantly enhanced anti-tumor effects compared to either agent alone [, ]. This synergistic effect arises from the activation of apoptotic pathways, particularly through the upregulation of p53 and its downstream target PUMA [, ].

GSK126

  • Compound Description: GSK126 is a potent, selective, small molecule inhibitor of EZH2 methyltransferase activity []. Similar to Tazemetostat, it binds to the SET domain of EZH2, hindering its ability to catalyze the methylation of H3K27.
  • Relevance: GSK126 serves as another point of comparison for understanding the distinct mechanisms of action between enzymatic inhibitors and degraders of EZH2 []. The ineffectiveness of GSK126, despite fully inhibiting EZH2 methyltransferase activity, highlights the potential therapeutic advantage of targeting EZH2 for degradation, as achieved by MS1943 [].

EPZ6438

  • Compound Description: EPZ6438 is an orally bioavailable, selective, small molecule inhibitor of EZH2 methyltransferase activity, structurally similar to GSK126 []. It also targets the SET domain of EZH2, leading to a reduction in H3K27me3 levels.
  • Relevance: Similar to GSK126, the lack of efficacy observed with EPZ6438 in certain contexts, despite effective inhibition of EZH2 enzymatic activity, underscores the potential limitations of solely targeting EZH2 enzymatic activity []. This observation further supports the rationale for developing degraders like MS1943 that effectively deplete EZH2 protein.

DZNep

  • Compound Description: DZNep (3-Deazaneplanocin A) is an inhibitor of S-adenosylhomocysteine hydrolase, an enzyme involved in the methylation cycle []. This inhibition leads to the accumulation of S-adenosylhomocysteine, a feedback inhibitor of various methyltransferases, including EZH2.
  • Relevance: Although not a direct inhibitor of EZH2, DZNep indirectly reduces EZH2 protein levels and serves as a point of comparison for understanding the effects of depleting EZH2 protein versus inhibiting its enzymatic activity []. The study highlights that, like MS1943, DZNep effectively reduces EZH2 protein levels, suggesting that targeting EZH2 abundance could be a promising therapeutic strategy [].

Lapatinib

  • Compound Description: Lapatinib is a small molecule inhibitor of both epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases []. It acts by binding to the ATP-binding site of these kinases, thereby blocking their downstream signaling. Lapatinib is clinically approved for the treatment of HER2-positive breast cancer.
  • Relevance: While not directly related to the mechanism of action of MS1943, Lapatinib is investigated in combination with MS1943 to explore potential synergistic effects in Burkitt's lymphoma []. The rationale for this combination stems from the frequent overexpression of EGFR and HER2 in lymphoma cells []. The study demonstrates that combining MS1943 and Lapatinib enhances the induction of apoptosis and cell cycle arrest in Burkitt's lymphoma cells, suggesting a potential therapeutic benefit [].
Overview

MS1943 is a novel compound recognized as a selective degrader of the Enhancer of Zeste Homolog 2, a key protein in the Polycomb Repressive Complex 2, which plays a significant role in gene regulation and is implicated in various cancers. This compound has garnered attention for its potential therapeutic applications, particularly in treating triple-negative breast cancer and other malignancies characterized by elevated EZH2 levels. MS1943 exhibits high potency with an IC50 value of 120 nM against EZH2, demonstrating selectivity over other methyltransferases, including EZH1 .

Source

MS1943 was developed as part of ongoing research into inhibitors of the Polycomb Repressive Complex 2, specifically targeting the EZH2 protein. The compound's development is rooted in the need for effective cancer therapies that can disrupt oncogenic pathways mediated by epigenetic regulators .

Classification

MS1943 is classified as a selective protein degrader, specifically targeting EZH2. It falls within the broader category of small molecule inhibitors and degraders used in cancer therapy. Its mechanism involves promoting the degradation of EZH2, thus reducing its levels and activity within cancer cells .

Synthesis Analysis

Methods

  • Stepwise assembly: Utilizing various chemical reactions to build the molecular framework.
  • Optimization: Fine-tuning the structure to enhance selectivity and potency against the target protein.

Technical Details

The synthesis likely employs techniques such as:

  • Solid-phase synthesis: A common method for creating complex organic molecules.
  • Purification processes: Including chromatography to isolate the final product with high purity.

These methods ensure that MS1943 maintains its desired pharmacological properties while minimizing off-target effects .

Molecular Structure Analysis

Structure

The molecular structure of MS1943 has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. It features specific functional groups that facilitate its interaction with the EZH2 protein.

Data

  • Molecular formula: The precise molecular formula is not specified in available sources but is critical for understanding its interactions.
  • Binding affinity: MS1943 shows a strong binding affinity for EZH2, which is crucial for its effectiveness as a degrader .
Chemical Reactions Analysis

Reactions

MS1943 engages in specific chemical reactions that lead to the degradation of EZH2. These reactions typically involve:

  • Binding to EZH2: MS1943 binds to the catalytic site of EZH2.
  • Ubiquitination: Following binding, it promotes ubiquitin-mediated degradation pathways that lead to the proteasomal breakdown of EZH2.

Technical Details

The compound's mechanism involves competitive inhibition where it mimics substrate interactions, thereby disrupting normal enzymatic activity and promoting degradation instead .

Mechanism of Action

Process

The mechanism by which MS1943 exerts its effects involves several steps:

  1. Selective binding: MS1943 selectively binds to EZH2, inhibiting its methyltransferase activity.
  2. Induction of degradation: The binding triggers ubiquitination processes that mark EZH2 for degradation by the proteasome.
  3. Reduction of methylation marks: As a consequence, there is a decrease in trimethylation at histone H3 lysine 27 (H3K27me3), leading to altered gene expression profiles favorable for cancer cell death .

Data

Research indicates that MS1943 effectively reduces EZH2 levels in various cancer cell lines over time, demonstrating its potential as an effective therapeutic agent against tumors reliant on this pathway .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: MS1943 is designed to be orally bioavailable, indicating good solubility characteristics.
  • Stability: The compound exhibits stability under physiological conditions, which is essential for therapeutic efficacy.

Chemical Properties

  • Molecular weight: Specific details on molecular weight are not provided but are critical for pharmacokinetic studies.
  • Reactivity: The reactivity profile indicates selective interaction with target proteins without significant off-target effects observed in preliminary studies .
Applications

MS1943 holds promise in various scientific applications:

  • Cancer therapy: Its primary application is as a treatment for cancers characterized by overexpression of EZH2, such as triple-negative breast cancer.
  • Research tool: It serves as a valuable tool for studying the role of EZH2 in epigenetic regulation and cancer biology.
  • Potential combination therapies: Future studies may explore its use in combination with other therapies to enhance treatment efficacy against resistant cancer types .
Introduction to EZH2 as a Therapeutic Target in Oncogenesis

Epigenetic Regulation by Polycomb Repressive Complex 2 (PRC2)

PRC2 is a multi-subunit complex comprising core components (EZH1/2, SUZ12, EED) and accessory proteins (e.g., PCL1–3, JARID2). EZH2’s SET domain catalyzes H3K27me3 deposition, which recruits chromatin modifiers like canonical PRC1 to compact chromatin and silence TSGs [3] [9]. PRC2 targets CpG islands (CGIs) via PCL proteins that recognize unmethylated DNA, while JARID2 stabilizes complex binding through H2AK119ub interaction [9]. This hierarchical recruitment ensures precise spatiotemporal gene repression during development, but in cancer, PRC2 activity becomes hijacked:

Table 1: PRC2 Subunits and Functions

SubunitRole in PRC2Cancer Relevance
EZH2Catalytic methyltransferase (H3K27me3)Overexpressed/mutated in 20+ cancers; silences TSGs (e.g., EMP1)
EEDAllosteric activator; binds H3K27me3 to boost EZH2 activityStabilizes complex; targeted by inhibitors (e.g., EED226)
SUZ12Structural scaffold; essential for complex integrityLoss destabilizes PRC2; mutations rare in cancer
PCL1–3 (PHF1/MTF2/PHF19)CGI recruitment via Tudor domainsElevated in glioblastoma; promotes tumor-specific binding

Additionally, PRC2.2 (containing JARID2/AEBP2) and PRC2.1 (with PCL proteins) exhibit context-specific recruitment, enabling broad oncogenic programming [6] [9].

Canonical vs. Noncanonical Functions of EZH2 in Cancer Pathogenesis

EZH2 drives tumorigenesis through both methyltransferase-dependent (canonical) and independent (noncanonical) mechanisms:

  • Canonical: Genome-wide H3K27me3 expansion silences TSGs (RUNX3, WNT inhibitors). In TNBC, this reprograms cells toward stem-like states, enhancing metastasis [1] [4].
  • Noncanonical: EZH2 directly binds transcription factors (TFs), activating oncogenic pathways:
  • Forms a complex with AP2α to repress EMP1 in myeloma, increasing osteolytic cytokine secretion [8].
  • Interacts with β-catenin to activate c-Myc and cyclin D1, bypassing Wnt signaling [4] [9].
  • Phosphorylates STAT3, amplifying survival signals in glioblastoma [4].

Table 2: Oncogenic Mechanisms of EZH2

Function TypeMolecular MechanismCancer ExampleBiological Outcome
CanonicalH3K27me3 at RUNX3 promoterTNBCLoss of differentiation control
NoncanonicalEZH2-AP2α complex represses EMP1MyelomaOsteoclast activation
NoncanonicalEZH2-β-catenin activates cyclin D1Breast cancerCell cycle hyperactivation

Noncanonical roles are particularly relevant in solid tumors, where EZH2 overexpression—not mutation—dominates [9].

Limitations of EZH2 Catalytic Inhibitors in Targeting Oncogenic Signaling

Catalytic inhibitors (e.g., tazemetostat) block EZH2’s SET domain, reducing H3K27me3 but failing to disrupt noncanonical scaffolds or protein interactions:

  • Incomplete Target Suppression: Compensatory EZH1 activity maintains PRC2 function, limiting apoptosis induction [9]. In lymphoma, tazemetostat achieves ≤60% H3K27me3 reduction yet shows <20% response rates due to persistent EZH2 protein complexes [10].
  • Noncatalytic Resilience: EZH2’s TF interactions (e.g., with β-catenin) endure, continuing pro-tumorigenic transcription [4].
  • Resistance Mechanisms: Feedback loops reactivate MAPK or PI3K pathways. In DLBCL, TNF/NF-κB signaling restores H3K27me3 post-inhibition [10].

Table 3: Catalytic Inhibitors vs. Degraders

ParameterCatalytic Inhibitors (e.g., Tazemetostat)Degraders (MS1943)
Target SpecificitySET domain (reversible inhibition)EZH2 protein (irreversible degradation)
Effect on H3K27me3Partial reduction (50–70%)Near-complete elimination (>90%)
Noncanonical RolesNo disruption of protein interactionsAbolishes all EZH2-dependent functions
ResistanceCommon (compensatory pathways)Reduced (eliminates protein scaffold)

These gaps underscore the need for degraders like MS1943 to eradicate EZH2 entirely [1] [7].

Properties

Product Name

MS1943

IUPAC Name

6-[6-[4-[2-[[2-(1-adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide

Molecular Formula

C42H54N8O3

Molecular Weight

718.9 g/mol

InChI

InChI=1S/C42H54N8O3/c1-26(2)50-37-18-33(17-34(36(37)25-46-50)40(52)45-24-35-27(3)13-28(4)47-41(35)53)32-5-6-38(44-23-32)49-11-9-48(10-12-49)8-7-43-39(51)22-42-19-29-14-30(20-42)16-31(15-29)21-42/h5-6,13,17-18,23,25-26,29-31H,7-12,14-16,19-22,24H2,1-4H3,(H,43,51)(H,45,52)(H,47,53)

InChI Key

WQIQJFXBAJJKNT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)CCNC(=O)CC67CC8CC(C6)CC(C8)C7)C(C)C)C

Solubility

Soluble in DMSO

Synonyms

MS1943; MS-1943; MS 1943

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)CCNC(=O)CC67CC8CC(C6)CC(C8)C7)C(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.